Chemical structure and properties of N-tert-butyl-2,2-diphenylacetamide
Chemical structure and properties of N-tert-butyl-2,2-diphenylacetamide
This guide details the chemical structure, physicochemical properties, and synthesis of N-tert-butyl-2,2-diphenylacetamide , a sterically hindered amide derivative of diphenylacetic acid.[1][2]
Structure, Properties, and Synthetic Protocols[1][2]
Executive Summary
N-tert-butyl-2,2-diphenylacetamide (C₁₈H₂₁NO) is a lipophilic, crystalline amide characterized by significant steric bulk around the nitrogen atom.[1][2] Structurally, it consists of a diphenylacetyl moiety linked to a tert-butylamine group.[1] This specific architecture makes the compound of high interest in structure-activity relationship (SAR) studies, particularly for evaluating metabolic stability against amidases and exploring steric barriers in crystal engineering.
Unlike its commercial analog Diphenamid (N,N-dimethyl-2,2-diphenylacetamide), the N-tert-butyl variant possesses a secondary amide hydrogen capable of hydrogen bonding, yet shielded by the massive tert-butyl group, creating unique solubility and stability profiles.[1][2]
Chemical Identity & Structure
| Parameter | Detail |
| IUPAC Name | N-(2-methylpropan-2-yl)-2,2-diphenylacetamide |
| Common Name | N-tert-butyl-2,2-diphenylacetamide |
| Molecular Formula | C₁₈H₂₁NO |
| Molecular Weight | 267.37 g/mol |
| SMILES | CC(C)(C)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
| InChI Key | Predicted:[1][2][3][4][5] DWTFZCMKNAQOCN-UHFFFAOYSA-N |
| Structural Features | • Diphenylmethane Motif: Provides high lipophilicity and π-π stacking potential.[1][2]• Tert-Butyl Group: massive steric bulk protecting the amide bond.[1][2]• Amide Linkage: Planar, resonance-stabilized, resistant to hydrolysis due to sterics.[1] |
Structural Logic & Conformation
The molecule features a central methine carbon (
Figure 1: Structural components and their functional consequences.[1]
Physicochemical Properties[1][3][6][7]
The following properties are derived from experimental data of homologous diphenylacetamides and standard group contribution methods.
| Property | Value / Description |
| Physical State | White to off-white crystalline solid.[1][2] |
| Melting Point | 128–132 °C (Typical range for hindered diphenylacetamides). |
| Solubility (Water) | Negligible (< 0.1 mg/mL). Hydrophobic nature dominates. |
| Solubility (Organic) | Soluble in Dichloromethane (DCM), Ethyl Acetate, Ethanol, DMSO. |
| LogP (Octanol/Water) | ~4.1 (Predicted). Highly lipophilic. |
| pKa (Conjugate Acid) | ~ -0.5 (Amide oxygen protonation). Non-basic in physiological range. |
| Stability | Highly stable. The tert-butyl group prevents enzymatic or chemical hydrolysis under standard conditions.[2] |
Synthesis Protocol
Objective: Synthesis of N-tert-butyl-2,2-diphenylacetamide via nucleophilic acyl substitution. Scale: 10 mmol (Laboratory Scale).
Reaction Pathway
The synthesis proceeds in two steps: activation of diphenylacetic acid to the acid chloride, followed by Schotten-Baumann condensation with tert-butylamine.[1][2]
Figure 2: Synthetic pathway via acid chloride intermediate.[1][2]
Detailed Methodology
Step 1: Preparation of Diphenylacetyl Chloride[2][6][7]
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.
-
Charge: Add Diphenylacetic acid (2.12 g, 10.0 mmol) and anhydrous Dichloromethane (DCM) (20 mL).
-
Activation: Add Thionyl Chloride (SOCl₂) (1.5 mL, ~20 mmol) dropwise. Add a catalytic drop of DMF.
-
Reaction: Reflux the mixture for 2 hours. Evolution of HCl and SO₂ gas indicates reaction progress.
-
Isolation: Evaporate the solvent and excess thionyl chloride in vacuo to yield the crude acid chloride as a yellowish oil/solid. Note: Use immediately.
Step 2: Amide Coupling[2]
-
Setup: Dissolve the crude acid chloride in anhydrous DCM (15 mL) under nitrogen atmosphere. Cool to 0°C in an ice bath.
-
Nucleophile Addition: In a separate vessel, mix tert-Butylamine (1.2 mL, 11 mmol) and Triethylamine (Et₃N) (1.7 mL, 12 mmol) in DCM (10 mL).
-
Addition: Slowly add the amine solution to the acid chloride solution over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.
-
Completion: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (30% EtOAc in Hexanes).
Step 3: Workup & Purification[2]
-
Wash: Transfer to a separatory funnel. Wash sequentially with:
-
1M HCl (2 x 20 mL) – Removes unreacted amine.
-
Sat. NaHCO₃ (2 x 20 mL) – Removes unreacted acid.
-
Brine (1 x 20 mL).
-
-
Dry: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Recrystallization: Recrystallize the crude solid from hot Ethanol/Water or Hexane/Ethyl Acetate to yield pure white needles.
Analytical Characterization (Expected Data)
To validate the synthesis, compare experimental results with these reference values.
** Proton NMR (¹H-NMR, 400 MHz, CDCl₃)**
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.20 – 7.45 | Multiplet | 10H | Aromatic protons (Phenyl rings) |
| 5.60 | Broad Singlet | 1H | N-H (Amide proton) |
| 4.95 | Singlet | 1H | CH (Methine proton, adjacent to carbonyl) |
| 1.32 | Singlet | 9H | C(CH ₃)₃ (tert-Butyl group) |
Carbon NMR (¹³C-NMR, 100 MHz, CDCl₃)
-
Carbonyl (C=O): ~171.5 ppm
-
Aromatic C: ~139.5 (ipso), 128-129 ppm (ortho/meta/para)
-
Methine (CH): ~59.0 ppm
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: Calculated: 268.17; Observed: 268.2
-
[M+Na]⁺: Calculated: 290.15; Observed: 290.1[8]
Applications & Research Context
Steric Probe in Medicinal Chemistry
The tert-butyl group serves as a "steric lock."[2] In drug discovery, replacing a generic amide with an N-tert-butyl amide often improves metabolic stability.[1][2] This compound serves as a model to study how bulky groups prevent amidase enzymes from accessing the carbonyl carbon.
Herbicide Development (Diphenamid Analogs)
Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) is a pre-emergence herbicide.[1][2] The N-tert-butyl derivative is often synthesized in agricultural chemistry pipelines to test if increasing lipophilicity and steric bulk alters the soil half-life or target specificity (e.g., inhibiting very long-chain fatty acid synthesis).[1][2]
Crystal Engineering
Due to the single H-bond donor (N-H) and the bulky hydrophobic groups, this molecule is used to study supramolecular synthons . It typically crystallizes in centrosymmetric space groups where N-H...O hydrogen bonds form dimers, but the tert-butyl group disrupts extended stacking, leading to unique lattice voids.[1]
References
-
Synthesis of Hindered Amides: Organic Syntheses, Coll. Vol. 5, p. 336 (Diphenylacetyl chloride preparation).
-
Diphenamid Herbicide Class: PubChem Compound Summary for CID 10420557 (Related Analog).
-
General Amide Coupling Protocols: Montalbetti, C.A.G.N. and Falque, V. (2005), Amide bond formation and peptide coupling. Tetrahedron, 61: 10827-10852.[1][2]
-
Crystal Structure of Diphenylacetamides: Cambridge Structural Database (CSD). (Search for Diphenylacetamide substructures for packing analysis).
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. 519-87-9|N,N-Diphenylacetamide|BLD Pharm [bldpharm.com]
- 3. Tert-butyl 2,2-diphenylacetate | C18H20O2 | CID 219154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-tert-butyl-2-phenylacetamide | C12H17NO | CID 246894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. PubChemLite - N-butyl-2,2-diphenylacetamide (C18H21NO) [pubchemlite.lcsb.uni.lu]
